molecular formula C7H5NO4<br>HOOCC6H4NO2<br>C7H5NO4 B1664617 4-Nitrobenzoic acid CAS No. 62-23-7

4-Nitrobenzoic acid

Cat. No.: B1664617
CAS No.: 62-23-7
M. Wt: 167.12 g/mol
InChI Key: OTLNPYWUJOZPPA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Nitrobenzoic acid is a carboxylic acid derivative . It is primarily used as a precursor in the synthesis of other compounds, such as 4-nitrobenzoyl chloride, which is a precursor to the anesthetic procaine and folic acid . It is also a precursor to 4-aminobenzoic acid .

Mode of Action

It is known that it participates in the biosynthesis of the antibiotic aureothin . Infrared Fourier transform spectroscopic studies suggest that the molecules of this compound get adsorbed on the surfaces of fine silver powder as carboxylate .

Biochemical Pathways

This compound is involved in the biosynthesis of the antibiotic aureothin . It can also be reduced to 4-aminobenzoic acid , which is a key intermediate in the synthesis of many pharmaceuticals.

Result of Action

The primary result of the action of this compound is the production of other compounds through chemical reactions. For example, it can be used to produce 4-nitrobenzoyl chloride, a precursor to the anesthetic procaine and folic acid . It can also be reduced to 4-aminobenzoic acid , which is a key intermediate in the synthesis of many pharmaceuticals.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. Additionally, its stability may be influenced by factors such as light, heat, and moisture. Proper storage conditions, such as a dry, cool, and well-ventilated place, are recommended to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of antibiotics such as aureothin . It interacts with various enzymes and proteins, including 4-nitrobenzoate reductase, which catalyzes the reduction of this compound to 4-aminobenzoic acid . This interaction is crucial for the subsequent steps in the metabolic pathway that lead to the production of essential biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. For instance, it can be adsorbed on the surfaces of fine silver powder as carboxylate

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact, but at higher doses, it can cause toxic effects, including the formation of methemoglobin and potential carcinogenicity . Studies have shown that doses of 60 mg/kg body weight and above can lead to an increased incidence of adenomas and carcinomas in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to 4-aminobenzoic acid through the action of 4-nitrobenzoate reductase . This conversion is a key step in the degradation pathway of this compound, which ultimately leads to the formation of protocatechuate . The compound also participates in the biosynthesis of antibiotics, highlighting its importance in microbial metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be absorbed through the skin, lungs, mucosa, and gastrointestinal tract . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which help to localize and accumulate it in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s activity and function, influencing various cellular processes.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to form 4-aminobenzoic acid.

    Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.

    Oxidation: The compound can be further oxidized under specific conditions.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed:

    Reduction: 4-Aminobenzoic acid.

    Substitution: Various substituted nitrobenzoic acids depending on the substituent introduced.

    Oxidation: Further oxidized products depending on the reaction conditions.

Scientific Research Applications

4-Nitrobenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Benzoic acid
  • Nitrobenzene
  • Anthranilic acid
  • 3,5-Dinitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 2-Nitrobenzoic acid

Comparison: 4-Nitrobenzoic acid is unique due to its specific nitro group position, which influences its reactivity and applications. Compared to benzoic acid, the presence of the nitro group in this compound makes it more reactive in electrophilic substitution reactions. Nitrobenzene, on the other hand, lacks the carboxyl group, making its chemical behavior different from that of this compound .

Properties

IUPAC Name

4-nitrobenzoic acid
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InChI

InChI=1S/C7H5NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,9,10)
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InChI Key

OTLNPYWUJOZPPA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-]
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Molecular Formula

C7H5NO4, Array
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Related CAS

35363-49-6 (silver salt), 3847-57-2 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID3020966
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Molecular Weight

167.12 g/mol
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Physical Description

P-nitrobenzoic acid appears as odorless pale yellow crystals. (NTP, 1992), Liquid; Pellets or Large Crystals, Yellowish-white solid; [Hawley] Yellow crystalline powder; [MSDSonline], WHITE-TO-YELLOW CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

396 °F (NTP, 1992), 202 °C, 201 °C c.c.
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), SOL IN ALCOHOL, HOT WATER, Insoluble in cold water, One gram dissolves in 2380 mL water, 110 mL alcohol, 12 mL methanol, 150 mL chloroform, 45 mL ether, 20 mL acetone; slightly soluble in benzene, carbon disulfide; insol in petroleum ether., In water, 200 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 0.03 (poor)
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Density

1.55 at 90 °F (NTP, 1992) - Denser than water; will sink, 1.5997, 1.61 g/cm³
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Vapor Pressure

0.00000253 [mmHg], Vapor pressure, Pa at 50 °C: 1
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Color/Form

Monoclinic leaf from water crystallization, Monoclinic leaflets, plates from benzene crystallization, Colorless crystals, Yellow-white crystals

CAS No.

62-23-7
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Melting Point

468 °F (NTP, 1992), Sublimes, 242 °C
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Synthesis routes and methods I

Procedure details

In an autoclave, 0.274 g of 4-nitrotoluene, 0.011 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-nitrotoluene), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O and 0.001 g of manganese(II) acetate.4H2O were placed. The autoclave was charged with 1 MPa of air and placed in a heated oil bath. The mixture was stirred at 130° C. for 14 hours. After the completion of reaction, the autoclave was placed on cold water to cool down the reaction mixture quickly. The resulting mixture was analyzed by gas chromatography and was found to yield 4-nitrobenzoic acid and 4-nitrobenzaldehyde in 85% and 1% yields, respectively, at 91% conversion of 4-nitrotoluene.
Quantity
0.274 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
cobalt(II) acetate
Quantity
0.003 g
Type
catalyst
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In the presence of 40 g of Co(OAc)2 . 4H2O and 8 g of KBr, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid. The product was processed as in the above Example 15; after the addition of 600 more grams of p-nitrotoluene, the oxidation was performed again, and the procedure was repeated one more time. The reaction temperature in all three procedures was not increased above 130° C. Filtration of the 3 reaction solutions yielded 2096 grams of p-nitrobenzoic acid (95.5% of the theory). After the addition to the mother liquors of 400 ml of 1,2-dichloroethane for each batch, 247 grams of water (99.5% of the theory) were removed by azeotropic distillation.
[Compound]
Name
Co(OAc)2
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

With the addition of 8 g KBr and 50 g Co(OAc)2 . 4H2O, 600 grams of p-nitrotoluene was oxidized in 2500 ml of glacial acetic acid at a reaction temperature of 120° C. The absorption of oxygen began at 95° C and ended 3 hours later. While the minimum oxygen content in the residual gas was determined to be 3.6%, qualitative testing for CO2 remained negative. 681 g of p-nitrobenzoic acid (93% of the theory) was isolated from the reaction mixture, with a neutralization equivalent of 167.5 and a melting point of 239° C. An additional 45 g of p-nitrobenzoic acid was found acidimetrically in the residue obtained by concentrating the mother liquor (total yield 99% of the theory).
Name
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
2500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The oxidation of 300 g of p-nitrotoluene in 2500 ml of glacial acetic acid, in the presence of 4 g KBr and 15 g Co(OA)2 . 4H2O, at a reaction temperature of 185° C and a reaction time of 3 hours, gave a yield of 86.5% of p-nitrobenzoic acid. The absorption of oxygen began at 165° C. During the reaction CO2 was detected qualitatively in the residual gas. After the addition of 500 ml of benzene, 103 g of water (240% of the theory) was distilled azeotropically from the mother liquor.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Co(OA)2
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Yield
86.5%

Synthesis routes and methods V

Procedure details

600 of p-nitrotoluene was oxidized in 2700 ml of glacial acetic acid after the addition of 8 g KBr and 30 g Co(OAc)2 . 4H2O. The reaction product was suction filtered, washed and dried. The mother liquor was combined with the glacial acetic acid used for washing, and after the addition of 500 ml of benzene, the water was separated azeotropically. Benzene and excess acetic acid were removed by distillation down to a remainder of 2500 ml. After the addition of 600 g of p-nitrotoluene, the oxidation was performed again and the product was processed as before. The same procedure was repeated three more times. At reaction temperatures of 180° C, the oxidation of the total input amount of 3000 g of p-nitrotoluene gave a yield of 3313 g of p-nitrobenzoic acid (90.5% of the theory), 689 g of water having been removed (170% of the theory).
Name
Quantity
689 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(OAc)2
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2700 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Nitrobenzoic acid
Reactant of Route 2
4-Nitrobenzoic acid
Reactant of Route 3
4-Nitrobenzoic acid
Reactant of Route 4
4-Nitrobenzoic acid
Reactant of Route 5
4-Nitrobenzoic acid
Reactant of Route 6
4-Nitrobenzoic acid
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-nitrobenzoic acid?

A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. Key spectroscopic data includes:

  • IR spectroscopy: Characteristic peaks for the carboxyl group (C=O stretching around 1700 cm-1) and nitro group (N=O stretching around 1500-1300 cm-1) are observed. [, , , ]
  • NMR spectroscopy: 1H and 13C NMR spectra provide valuable information about the chemical environment of different protons and carbon atoms in the molecule. [, ]

Q2: How does the structure of this compound influence its solubility?

A2: The presence of both a polar carboxyl group and a relatively non-polar aromatic ring makes this compound moderately soluble in water. Its solubility is influenced by factors like temperature and the presence of salts. Increased solubility in water is observed with the addition of potassium fluoride, attributed to hydrogen bonding between the carboxyl group's proton and fluoride ions. [, ]

Q3: What polymorphs of this compound are known, and how can they be differentiated?

A3: this compound exhibits polymorphism, with at least three forms identified. Form I is the thermodynamically stable form at room temperature. These forms can be differentiated using techniques like powder X-ray diffraction (XRPD) and differential scanning calorimetry (DSC). [, ]

Q4: What are the common starting materials and reaction conditions for synthesizing this compound?

A4: this compound can be synthesized through various routes, including:

  • Oxidation of 4-nitrotoluene: This method often employs oxidizing agents like ozone or nitric acid, potentially in the presence of catalysts like cobalt bromide or N-hydroxyphthalimide. [, , , ]
  • Recovery from waste streams: this compound can be recovered from waste generated during the synthesis of compounds like 4-nitroacetophenone. []

Q5: What role does this compound play in the synthesis of procaine?

A5: this compound is a key intermediate in the multi-step synthesis of procaine, a local anesthetic. It is first converted to 4-nitrobenzoyl chloride, which then undergoes esterification and subsequent reduction to yield procaine. []

Q6: Does this compound exhibit catalytic activity, and if so, in what types of reactions?

A6: While not a catalyst itself, this compound can act as a mediator in electrochemical reactions. For example, it has been incorporated into biocatalysts for enzymatic biofuel cells, enhancing the anodic reaction. []

Q7: How is computational chemistry employed to study this compound?

A7: Computational methods are used for various purposes, including:

  • Crystal structure prediction: Predicting potential polymorphs of this compound and their relative stability. [, ]
  • Molecular modeling: Investigating intermolecular interactions, such as hydrogen bonding and halogen bonding, in co-crystals containing this compound. [, , , ]

Q8: How do structural modifications of this compound affect its properties and potential applications?

A8: Structural modifications can significantly alter the compound's properties:

  • Substitution at the 2-position: Introducing a chlorine atom at this position (2-chloro-4-nitrobenzoic acid) leads to compounds with reported antiviral and anti-cancer properties. [, ]
  • Modification of the carboxyl group: Esterification or formation of salts can influence solubility, melting point, and other physicochemical properties. [, ]

Q9: Are there established SHE regulations specific to this compound?

A9: While specific regulations for this compound might vary depending on the region and intended application, general chemical safety guidelines and regulations apply. It's crucial to consult relevant safety data sheets and regulatory agencies for detailed information.

Q10: How is this compound metabolized in biological systems?

A10: Studies in marmosets demonstrated that this compound undergoes reduction to amino derivatives, primarily in the gut, with gut microflora significantly influencing this process. []

Q11: What is known about the environmental fate and degradation of this compound?

A11: Research indicates that certain fungal species, like Phanerochaete chrysosporium, can degrade this compound, with cytochrome P450 enzymes playing a role in its metabolic pathway. [, ] Further research is necessary to fully understand its environmental persistence and potential ecotoxicological effects.

Q12: What analytical techniques are commonly used to characterize and quantify this compound?

A12: Various techniques are employed, including:

  • Spectroscopy: IR and NMR spectroscopy are used for structural elucidation. [, , , ]
  • **Chromatography: ** HPLC is commonly used to assess purity and quantify this compound in mixtures. [, , ]
  • Thermal Analysis: Techniques like DSC and TGA provide information about melting point, thermal stability, and potential phase transitions. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.